

ABT-702 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ABT-702 dihydrochloride

Cat. No.: B1662155

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ABT-702 dihydrochloride**, a potent and selective non-nucleoside adenosine kinase inhibitor. This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for its application in preclinical research.

Chemical Properties and Identification

ABT-702 dihydrochloride is a synthetic compound with the systematic IUPAC name 5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine dihydrochloride.^[1] Its unique chemical structure confers high potency and selectivity as an adenosine kinase inhibitor.

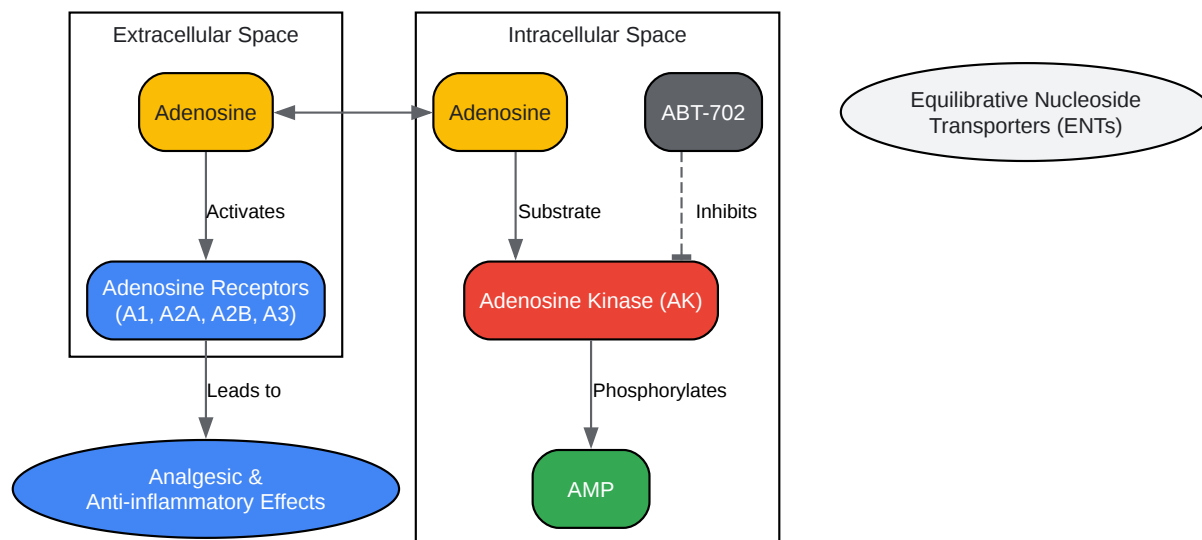
Table 1: Chemical and Physical Properties of **ABT-702 Dihydrochloride**

Property	Value	Reference(s)
CAS Number	1188890-28-9	[1][2][3]
Molecular Formula	C ₂₂ H ₂₁ BrCl ₂ N ₆ O	[1][2][3]
Molecular Weight	536.25 g/mol	[1][2]
Appearance	Orange solid	[4][5]
Solubility	Soluble in DMSO (≥ 107.2 mg/mL); Insoluble in water	[4][5][6]
Storage	Store at -20°C for long-term storage.	[3][4]

Mechanism of Action: Adenosine Kinase Inhibition

ABT-702 is a potent inhibitor of adenosine kinase (AK), the primary enzyme responsible for the intracellular phosphorylation of adenosine to adenosine monophosphate (AMP).[4][5][6] By inhibiting AK, ABT-702 effectively increases the intracellular and, consequently, the extracellular concentrations of endogenous adenosine.[4][5] This elevation of adenosine levels at sites of tissue injury and inflammation enhances its natural analgesic and anti-inflammatory effects through the activation of adenosine receptors (A₁, A_{2A}, A_{2B}, and A₃).[1][4][7] Kinetic studies have shown that the inhibition of AK by ABT-702 is competitive with respect to adenosine and noncompetitive with respect to MgATP²⁻. [8]

Below is a diagram illustrating the signaling pathway affected by ABT-702.



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Caption: Mechanism of action of ABT-702.

In Vitro and In Vivo Efficacy

ABT-702 has demonstrated significant potency and efficacy in a variety of preclinical models.

Table 2: In Vitro and In Vivo Activity of ABT-702

Assay	Species/System	Endpoint	Value	Reference(s)
Adenosine Kinase Inhibition	Rat Brain Cytosol	IC ₅₀	1.7 nM	[6][9]
Adenosine Kinase Inhibition	Human (placenta), Monkey, Dog, Rat, Mouse Brain	IC ₅₀	~1.5 nM	[2][8][9]
AK Activity in Intact Cells	IMR-32 Human Neuroblastoma Cells	IC ₅₀	51 nM	[2][9]
Mouse Hot-Plate Test	Mouse	ED ₅₀ (i.p.)	8 µmol/kg	[2][8]
Mouse Hot-Plate Test	Mouse	ED ₅₀ (p.o.)	65 µmol/kg	[2][8]
Abdominal Constriction Assay	Mouse	ED ₅₀ (i.p.)	2 µmol/kg	[9]
Carrageenan-Induced Thermal Hyperalgesia	Rat	ED ₅₀ (p.o.)	5 µmol/kg	[7]
Carrageenan-Induced Paw Edema	Rat	ED ₅₀ (p.o.)	70 µmol/kg	[7]

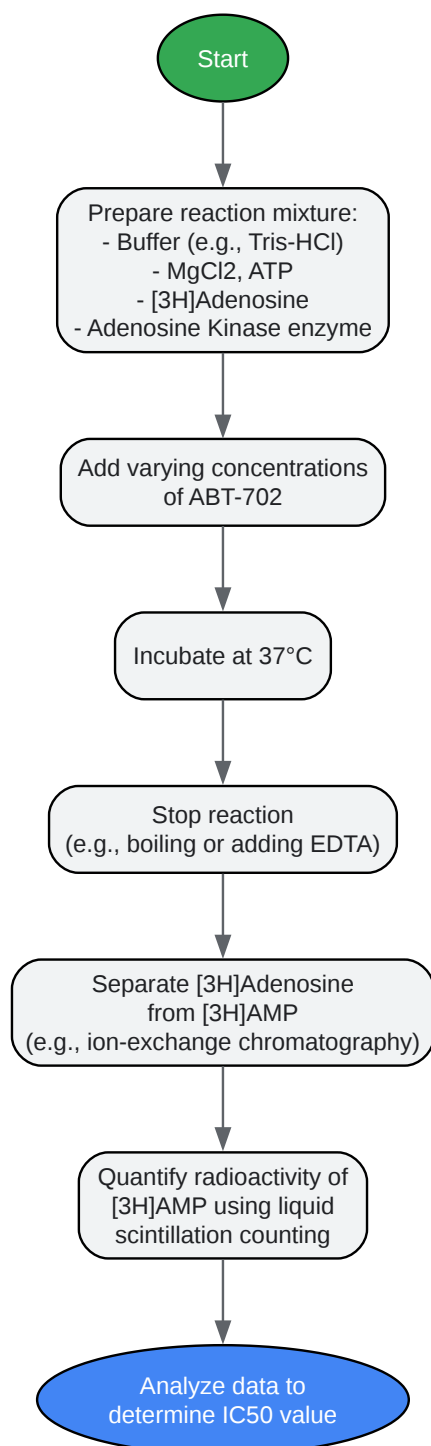
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the activity of ABT-702.

Adenosine Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of ABT-702 to inhibit the enzymatic activity of adenosine kinase. A common method involves measuring the conversion of [^3H]adenosine to [^3H]AMP.

Workflow for Adenosine Kinase Inhibition Assay



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Caption: In vitro adenosine kinase inhibition assay workflow.

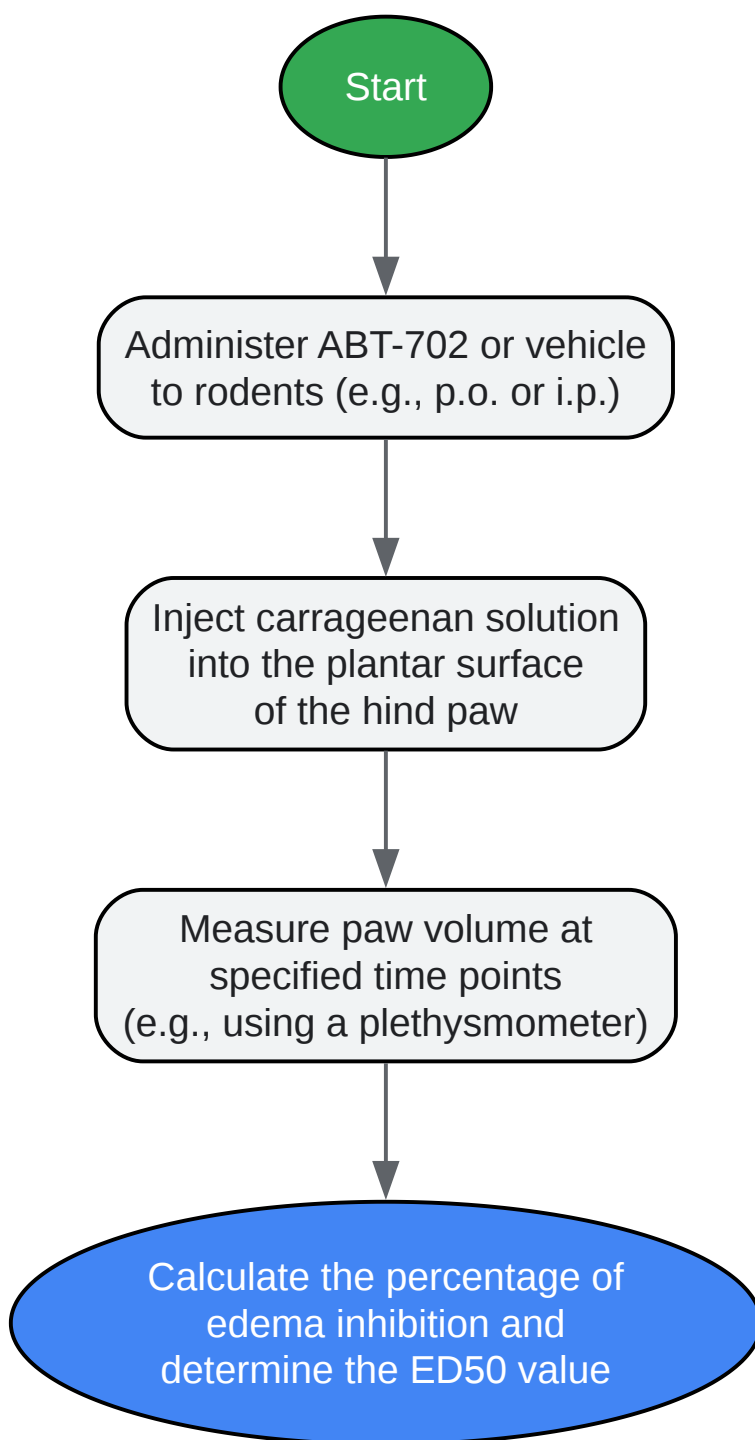
Methodology:

- **Reaction Mixture:** Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and the substrate, [³H]adenosine.
- **Enzyme and Inhibitor:** Add purified adenosine kinase and varying concentrations of ABT-702 to the reaction mixture.
- **Incubation:** Incubate the reaction at 37°C for a specified time to allow for the enzymatic conversion.
- **Reaction Termination:** Stop the reaction by methods such as boiling or the addition of EDTA.
- **Separation:** Separate the product, [³H]AMP, from the unreacted substrate, [³H]adenosine, using techniques like ion-exchange chromatography.
- **Quantification:** Measure the radioactivity of the formed [³H]AMP using liquid scintillation counting.
- **Data Analysis:** Calculate the percentage of inhibition at each ABT-702 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Carrageenan-Induced Paw Edema (In Vivo)

This model is used to assess the anti-inflammatory properties of ABT-702.

Workflow for Carrageenan-Induced Paw Edema Assay



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Caption: In vivo carrageenan-induced paw edema workflow.

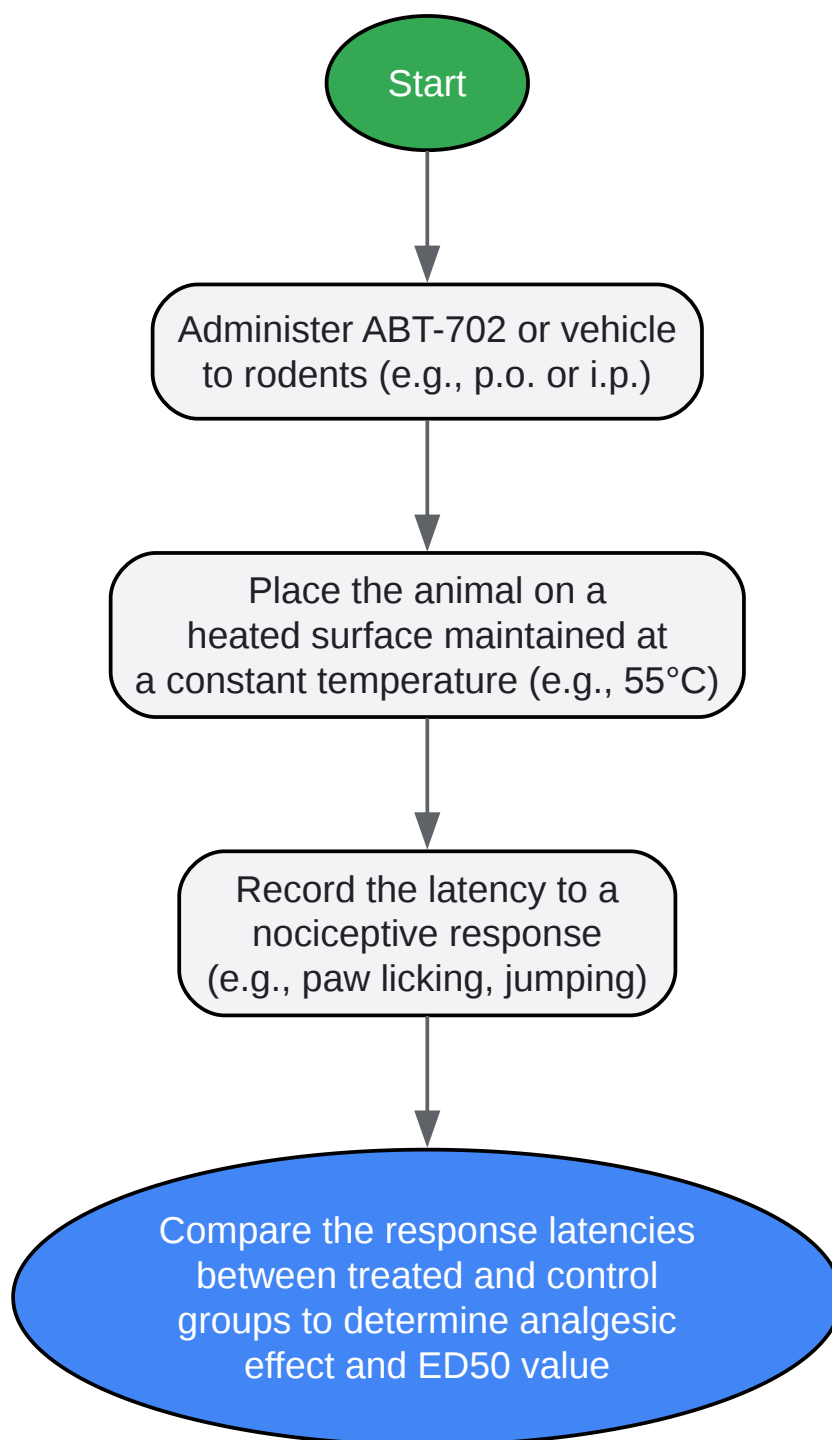
Methodology:

- **Animal Dosing:** Administer ABT-702 or a vehicle control to rodents (typically rats or mice) via the desired route (e.g., oral gavage or intraperitoneal injection).^[7]
- **Induction of Edema:** After a predetermined time, inject a solution of carrageenan into the plantar surface of one of the hind paws to induce localized inflammation and edema.
- **Measurement of Paw Volume:** Measure the volume of the inflamed paw at various time points after carrageenan injection using a plethysmometer.
- **Data Analysis:** Calculate the increase in paw volume (edema) for both the treated and control groups. Determine the percentage of inhibition of edema by ABT-702 and calculate the ED₅₀ value.^[7]

Hot-Plate Test (In Vivo)

This is a widely used method to evaluate the analgesic effects of compounds against thermal pain.

Workflow for Hot-Plate Test



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Caption: In vivo hot-plate test workflow.

Methodology:

- Animal Dosing: Administer ABT-702 or a vehicle control to rodents.[8]
- Testing Apparatus: Use a hot-plate apparatus maintained at a constant, noxious temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$).
- Behavioral Assessment: At a specified time after drug administration, place the animal on the hot plate and start a timer.
- Endpoint Measurement: Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time is typically used to prevent tissue damage.
- Data Analysis: Compare the latency to the pain response in the ABT-702-treated group to that of the control group. An increase in latency indicates an analgesic effect. Calculate the ED_{50} value from dose-response data.[8]

Selectivity Profile

A key advantage of ABT-702 is its high selectivity for adenosine kinase over other components of the adenosine signaling pathway, minimizing off-target effects. It has been shown to be several orders of magnitude less potent at adenosine A_1 , A_2A , and A_3 receptors, the adenosine transporter, and adenosine deaminase.[1][2]

Conclusion

ABT-702 dihydrochloride is a valuable research tool for investigating the therapeutic potential of adenosine kinase inhibition in various pathological conditions, particularly those involving pain and inflammation. Its high potency, selectivity, and oral bioavailability make it a compelling candidate for further preclinical and translational studies. This guide provides a foundational understanding of its properties and methodologies for its investigation.

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